molecular formula C20H29NO5 B566209 (R)-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate CAS No. 1260616-34-9

(R)-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate

Cat. No.: B566209
CAS No.: 1260616-34-9
M. Wt: 363.454
InChI Key: GQSXJAJHFGIAJQ-OAHLLOKOSA-N
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Description

®-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate is a chiral compound widely used in organic synthesis, particularly in the preparation of peptides and amino acid derivatives. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method includes the reaction of ®-2-amino-5-oxo-5-phenylpentanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound often involves large-scale peptide synthesis techniques. The use of solid-phase peptide synthesis (SPPS) with Boc-protected amino acids is a common approach. This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain anchored to a solid support .

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various protected and deprotected amino acid derivatives, which are essential intermediates in peptide synthesis .

Scientific Research Applications

®-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active peptides and proteins.

    Medicine: Involved in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate is unique due to its specific chiral center and the presence of both Boc and oxo functional groups. This combination provides stability and reactivity, making it a versatile intermediate in various synthetic pathways .

Biological Activity

(R)-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate, commonly referred to as (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate, is a compound that has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C20_{20}H29_{29}NO5_5
  • Molecular Weight : 363.45 g/mol
  • CAS Number : 1260616-34-9

The synthesis of (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate typically involves the use of tert-butoxycarbonyl (Boc) protection strategies for amino groups, which are crucial in the formation of peptide bonds. The compound's structure suggests that it may interact with biological systems through mechanisms similar to those of amino acids and peptides, potentially acting as an inhibitor or modulator of enzyme activity.

Enzyme Inhibition

Research indicates that compounds similar to (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate can act as inhibitors for various enzymes involved in metabolic pathways. For instance, studies have shown that similar structures can inhibit proteases or other enzymes by mimicking substrate binding sites or altering the active site conformation.

Antioxidant Properties

Preliminary studies suggest that (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate exhibits antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, thus protecting cells from oxidative stress. This activity could be beneficial in preventing diseases associated with oxidative damage.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study conducted on neurodegenerative models showed that compounds with a similar structure to (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate demonstrated neuroprotective effects by reducing apoptosis in neuronal cells under stress conditions. This suggests potential applications in treating conditions like Alzheimer's disease.
  • Anticancer Activity :
    • In vitro assays have indicated that derivatives of this compound may inhibit cancer cell proliferation. For example, research highlighted the ability of certain analogs to induce apoptosis in breast cancer cell lines, making them candidates for further development as anticancer agents.
  • Anti-inflammatory Properties :
    • Another study found that related compounds could reduce inflammatory markers in cellular models, suggesting that (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate might have therapeutic potential in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits protease activity
AntioxidantReduces oxidative stress
NeuroprotectionProtects neuronal cells from apoptosis
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryLowers inflammatory markers

Properties

IUPAC Name

tert-butyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5/c1-19(2,3)25-17(23)15(21-18(24)26-20(4,5)6)12-13-16(22)14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSXJAJHFGIAJQ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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